Butyramide

Catalog No.
S562419
CAS No.
541-35-5
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyramide

CAS Number

541-35-5

Product Name

Butyramide

IUPAC Name

butanamide

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

DNSISZSEWVHGLH-UHFFFAOYSA-N

SMILES

CCCC(=O)N

Solubility

Sol in alcohol; slightly sol in ether
INSOL IN BENZENE
In water, 163,000 mg/l @ 15 °C
163 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)

Synonyms

Butanoic acid amide

Canonical SMILES

CCCC(=O)N

Synthesis of Functional Molecules

  • Hydroxamic Acids

    Butyramide serves as a building block for synthesizing hydroxamic acids. These molecules possess unique properties like metal chelation, making them valuable in analytical chemistry and medicinal research [1].

  • Electrorheological Fluids

    Research explores using butyramide in the development of electrorheological (ER) fluids. These fluids drastically change viscosity under an electric field, finding potential applications in controllable shock absorbers and clutches [1].

  • β-Amidoorganotin Compounds

    Butyramide can be a precursor for β-amidoorganotin compounds. These organotin derivatives possess interesting biological activities and are being investigated for their potential applications [1].

Source

[1] Butyramide, 98%, Thermo Scientific Chemicals, Quantity: 50 g | Fisher Scientific ()

Enzyme Studies

Butyramide's role as a substrate for the enzyme (+)-γ-lactamase has been instrumental in developing microreactors. These microreactors are miniaturized devices used to study enzyme properties like stability, activity, kinetics, and substrate specificity [1].

Source

[1] Butyramide, 98%, Thermo Scientific Chemicals, Quantity: 50 g | Fisher Scientific ()

Butyramide, also known as butanamide, is a primary fatty amide with the chemical formula C4H9NOC_4H_9NO. It is derived from butanoic acid through the formal condensation with ammonia, resulting in a compound characterized by a carbonyl group (C=O) adjacent to a nitrogen atom (N) bonded to two hydrogen atoms. Butyramide appears as a solid at room temperature, with a melting point of approximately 114.8 °C and a boiling point of 216 °C .

Currently, there is no extensive research available on the specific mechanism of action of butyramide in biological systems. However, its amide functionality suggests potential interactions with enzymes or receptors that recognize amide groups []. Further research is needed to explore this area.

  • Butyramide is generally considered a low-hazard compound [].
  • No significant data on its toxicity is readily available in scientific literature.
  • As with most organic compounds, it's recommended to handle butyramide with standard laboratory safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].
Typical of amides:

  • Hydrolysis: When treated with water, butyramide hydrolyzes to yield butyric acid and ammonia:
    Butyramide+WaterButyric Acid+Ammonia\text{Butyramide}+\text{Water}\rightarrow \text{Butyric Acid}+\text{Ammonia}

This reaction is facilitated by heating or the presence of acids or bases .

  • Formation: Butyramide can be synthesized through the amidation process, where butanoic acid reacts with ammonia, eliminating water in the process. This reaction can be catalyzed by enzymes in biological systems, highlighting its importance in biochemical pathways .

While specific pharmacological effects of butyramide are not extensively documented, it is known to negatively regulate the expression of the aliphatic amidase operon in Pseudomonas aeruginosa, suggesting a role in microbial metabolism . The compound may also exhibit protein kinase activity, indicating potential interactions at the cellular level.

Butyramide can be synthesized through several methods:

  • Amidation: The primary method involves reacting butanoic acid with ammonia:
    Butanoic Acid+AmmoniaButyramide+Water\text{Butanoic Acid}+\text{Ammonia}\rightarrow \text{Butyramide}+\text{Water}
  • Alternative Routes: Other methods include:
    • Reacting an acid chloride with ammonia.
    • Using alkylation techniques involving alkyl halides and ammonia to produce amines that can subsequently be converted into amides .

Butyramide finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biotechnology: Its role in microbial metabolism makes it relevant for studies in biochemistry and microbiology.
  • Research: Investigated for its potential therapeutic properties and mechanisms of action within biological systems .

Butyramide shares similarities with several other compounds in the amide class. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
AcetamideC2H5NOC_2H_5NODerived from acetic acid; commonly used as a solvent and in organic synthesis.
PropionamideC3H7NOC_3H_7NODerived from propionic acid; has applications in pharmaceuticals.
ValeramideC5H11NOC_5H_{11}NODerived from valeric acid; used in research and as a chemical intermediate.

Uniqueness of Butyramide: Butyramide is unique due to its four-carbon chain structure, which differentiates it from shorter-chain amides like acetamide and propionamide. Its specific biochemical interactions also set it apart from other fatty amides, making it an interesting subject for further research .

Physical Description

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS]
Solid
Yellowish solid; Nutty aroma

Color/Form

Crystals
LEAVES FROM BENZENE

XLogP3

-0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Boiling Point

216 °C
216.00 to 217.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

0.8850 @ 120 °C

LogP

-0.21
-0.21 (LogP)
-0.21
log Kow = -0.21

Melting Point

115-116 °C
115 - 116 °C

UNII

9J6OR937VR

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00391 [mmHg]
3.91X10-3 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

541-35-5

Absorption Distribution and Excretion

Lung endothelial permeabilities were determined by injecting butyramide & other test substances into the jugular vein of anesthetized dogs, followed by analysis of sequential blood samples from the carotid artery. The mathematically derived permeability surface product for butyramide was 42.

Associated Chemicals

iso-Butyramide;563-83-7

Wikipedia

Butyramide

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepn: ...by a modified Willgerodt reaction.
Prepn: ...from butyronitrile.
Prepn: ... from butyryl chloride.
Prepn: ... from butyric acid.

General Manufacturing Information

Butanamide: ACTIVE
N-BUTYLAMIDE WAS NOT AN EFFECTIVE CRYOPROTECTANT FOR RABBIT SEMEN.

Interactions

Studies on the effects of antidiuretic hormone (ADH) on diffusion of moderately lipophilic solutes (e.g., butyramide, isobutyramide, & antipyrine, each solute having an oil/water partition > or = 0.0008) across luminal membranes of rabbit cortical collecting tubules, & the effects of ADH on the apparent activation energies (EA, kcal/mol) for water & solute permeation across these tubules revealed that: ADH produced a 60-100% incr in the permeation rates for these solutes, the ADH-dependent apparent EA for water permeation was 9.35 kcal/mol, & the ADH-dependent apparent EA for permeation of moderately lipophilic solutes was in the range 15.8-19.6 kcal/mol. (antidiuretic hormone, Butyramide, Isobutyramide, Antipyrine)
Pyrazole, previously reported to inhibit ethanol oxidation in rats, also effectively blocked the in vivo metab of methanol, propanol, isopropanol, butanol, & isobutanol. Ethanol metab was also inhibited by a variety of oximes & amides, such as butyramide, isobutyramide, acetaldoxime, isobutyraldoxime, & butyraldoxime.
Radioactive tracer & electrolytic techniques were used to study the transport of nonelectrolytes & Na+, respectively, across toad urinary bladders in the presence & absence of antidiuretic hormone (ADH). The permeability of lipophilic mol was roughly proportional to bulk phase oil/water partition coefficients both in the presence & absence of hormone; i.e., ADH elicited a general nonselective incr in the permeation of butyramide & 8 other solutes tested.

Dates

Modify: 2023-08-15

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